molecular formula C11H12FNO3 B7867968 3-Fluoro-2-morpholin-4-ylbenzoic acid

3-Fluoro-2-morpholin-4-ylbenzoic acid

Cat. No.: B7867968
M. Wt: 225.22 g/mol
InChI Key: KYDFICMLDMOOJX-UHFFFAOYSA-N
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Description

3-Fluoro-2-morpholin-4-ylbenzoic acid is a fluorinated benzoic acid derivative featuring a morpholine ring substituted at the 2-position of the aromatic ring. The fluorine atom at the 3-position enhances the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to non-fluorinated analogs, while the morpholine substituent introduces steric bulk and polar characteristics.

Properties

IUPAC Name

3-fluoro-2-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDFICMLDMOOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Acidity and Solubility

Comparison Compound 1: 4-Fluoro-2-(phenylamino)benzoic Acid ()

  • Structure: Fluorine at 4-position, phenylamino group at 2-position.
  • Acidity : The fluorine at the 4-position exerts a weaker electron-withdrawing effect compared to the 3-fluoro substitution in the target compound, leading to a slightly higher pKa (~3.2–3.5).
  • Solubility: The phenylamino group in reduces water solubility due to hydrophobic interactions, whereas the morpholine group in 3-fluoro-2-morpholin-4-ylbenzoic acid enhances solubility via hydrogen bonding .

Comparison Compound 2 : 3-Chloro-4-fluoro-2-methylbenzoic Acid ()

  • Structure : Chlorine at 3-position, fluorine at 4-position, methyl group at 2-position.
  • Acidity : The chlorine atom (stronger electron-withdrawing effect) lowers the pKa (~2.0–2.5) compared to the target compound.
Property This compound 4-Fluoro-2-(phenylamino)benzoic Acid 3-Chloro-4-fluoro-2-methylbenzoic Acid
pKa ~2.5–3.0 ~3.2–3.5 ~2.0–2.5
Water Solubility Moderate (morpholine enhances H-bonding) Low (hydrophobic phenylamino group) Low (non-polar methyl group)
Synthetic Complexity High (morpholine coupling required) Moderate (aryl amination) Low (alkylation straightforward)

Conformational and Computational Insights

provides computational data on 3-chloro-4-fluoro-2-methylbenzoic acid, showing a planar aromatic ring with intramolecular hydrogen bonding.

Key Differentiators of this compound

  • Solubility-Polarity Balance: The morpholine group offers superior solubility compared to methyl or phenylamino substituents, making it advantageous for drug formulations.
  • Electronic Effects : The 3-fluoro substitution provides optimal acidity for ionization under physiological conditions, enhancing bioavailability.
  • Synthetic Challenges : Morpholine coupling requires specialized reagents (e.g., Buchwald-Hartwig conditions), increasing synthesis complexity relative to simpler analogs .

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